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molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8

9H-Dibenzo[a,c]carbazole, 11-bromo-

Cat. No. B578768
M. Wt: 346.227
InChI Key: NIKMXXDCBKHEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102616B2

Procedure details

A 250 mL round bottom flask was charged with 9-(4-bromo-2-nitrophenyl)phenanthrene (26.36 g, 69.69 mmol), and triethyl phosphate (84.84 mL, 487.86 mmol), and the mixture was heated under reflux at 160° C. to 165° C. for 14 hours. After the reaction was completed, the remaining triethyl phosphate was removed by vacuum distillation. The resultant product was diluted with a mixed solvent of MeOH:H2O=1:1, and the produced solid was filtered. The obtained solid was washed with a mixed solvent of MeOH:H2O=1:1, and petroleum ether. The solid was dissolved in methylene chloride, dried with MgSO4, and concentrated, and purified by silica gel column (petroleum ether:methylene chloride=2:1). Then, 14.96 g of a product (62%) was obtained.
Name
9-(4-bromo-2-nitrophenyl)phenanthrene
Quantity
26.36 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
84.84 mL
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[C:14]([C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=4[CH:21]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:4]([N+:22]([O-])=O)[CH:3]=1.P(OCC)(OCC)(OCC)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:21]([NH:22][C:4]=2[CH:3]=1)=[C:20]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=[C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=31

Inputs

Step One
Name
9-(4-bromo-2-nitrophenyl)phenanthrene
Quantity
26.36 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1)[N+](=O)[O-]
Name
triethyl phosphate
Quantity
84.84 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 160° C. to 165° C. for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the remaining triethyl phosphate was removed by vacuum distillation
ADDITION
Type
ADDITION
Details
The resultant product was diluted with a mixed solvent of MeOH
FILTRATION
Type
FILTRATION
Details
H2O=1:1, and the produced solid was filtered
WASH
Type
WASH
Details
The obtained solid was washed with a mixed solvent of MeOH
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (petroleum ether:methylene chloride=2:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C3=C4C(=C5C(=C3NC2C1)C=CC=C5)C=CC=C4
Measurements
Type Value Analysis
AMOUNT: MASS 14.96 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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